molecular formula C9H11BrO B1382020 (5-Bromo-2-ethylphenyl)methanol CAS No. 1427385-06-5

(5-Bromo-2-ethylphenyl)methanol

Cat. No.: B1382020
CAS No.: 1427385-06-5
M. Wt: 215.09 g/mol
InChI Key: JTSOKPHJUZMCFH-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethylphenyl)methanol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

(5-Bromo-2-ethylphenyl)methanol and its derivatives have been studied for their antibacterial properties. For instance, compounds derived from marine red algae, which include bromophenols structurally similar to this compound, have shown significant antibacterial activity against various strains of bacteria (Xu et al., 2003).

Synthesis and Crystal Structure Studies

The synthesis and crystal structure of compounds related to this compound have been explored. A study by Kuang Xin-mou (2009) focuses on the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound closely related to this compound, providing insights into its crystal structure and properties (Kuang Xin-mou, 2009).

Magnetic Properties in Molecular Magnets

Studies have also investigated the role of bromophenol derivatives in enhancing the spin-reversal barrier in cyano-bridged single-molecule magnets. The research by Choi et al. (2004) includes the synthesis of complexes incorporating units structurally similar to this compound, which contribute to the magnetic properties of these molecules (Choi et al., 2004).

Antioxidant Properties

Bromophenols, including those structurally related to this compound, have been studied for their antioxidant activities. Li et al. (2011) isolated bromophenols from marine red algae and evaluated their radical scavenging activities, finding that many of them exhibited potent antioxidant properties (Li et al., 2011).

Application in Organic Synthesis

This compound and its derivatives are also significant in organic synthesis. A study by Shirinian et al. (2012) explored the bromination of certain compounds, demonstrating the potential of bromophenol derivatives in the synthesis of various useful substances (Shirinian et al., 2012).

Properties

IUPAC Name

(5-bromo-2-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSOKPHJUZMCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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